(S)-1,2,3,4-Tetrahydro-quinoline-2-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2S)-1,2,3,4-tetrahydroquinoline-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c12-10(13)9-6-5-7-3-1-2-4-8(7)11-9/h1-4,9,11H,5-6H2,(H,12,13)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSJVTYVKQNOXPP-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2NC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=CC=CC=C2N[C@@H]1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70512160 | |

| Record name | (2S)-1,2,3,4-Tetrahydroquinoline-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70512160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92976-98-2 | |

| Record name | (2S)-1,2,3,4-Tetrahydroquinoline-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70512160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(S)-1,2,3,4-Tetrahydro-quinoline-2-carboxylic acid chemical properties

An In-Depth Technical Guide to the Chemical Properties of (S)-1,2,3,4-Tetrahydro-quinoline-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Chiral Scaffold of Pharmacological Importance

This compound, hereafter referred to as (S)-THQA, is a conformationally constrained, chiral cyclic amino acid. It belongs to the tetrahydroquinoline class of heterocyclic compounds, a structural motif of immense significance in medicinal chemistry. The tetrahydroquinoline core is prevalent in a wide array of natural products and pharmacologically active molecules, exhibiting activities ranging from anticancer and antiviral to neuroprotective.[1][2] The specific stereochemistry at the C2 position, combined with the carboxylic acid and secondary amine functionalities, makes (S)-THQA a highly valuable and versatile chiral building block for the synthesis of complex molecular architectures and novel therapeutic agents.[3]

This guide provides a comprehensive overview of the core chemical properties of (S)-THQA, focusing on its synthesis, physicochemical characteristics, spectroscopic signature, reactivity, and applications, designed to arm researchers and drug development professionals with the technical insights required for its effective utilization.

Physicochemical and Structural Properties

(S)-THQA is a solid at room temperature with the molecular formula C₁₀H₁₁NO₂ and a molecular weight of 177.20 g/mol .[4] Its structure features a bicyclic system where a saturated heterocyclic ring is fused to a benzene ring. The stereogenic center at the C2 position dictates the (S) configuration.

Structural and Computational Data Summary

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁NO₂ | [4] |

| Molecular Weight | 177.20 g/mol | [4] |

| CAS Number | 92976-98-2 | N/A |

| Appearance | Solid | [4] |

| Melting Point | Data not available. For the related isomer, (S)-(-)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid, the melting point is >300°C (decomposition).[5] | N/A |

| SMILES | O=C(O)[C@H]1NC2=CC=CC=C2CC1 | [4] |

| InChI Key | OSJVTYVKQNOXPP-VIFPVBQESA-N | [4] |

| Topological Polar Surface Area (TPSA) | 49.33 Ų | N/A |

| LogP (calculated) | 1.4979 | N/A |

| Hydrogen Bond Donors | 2 | N/A |

| Hydrogen Bond Acceptors | 2 | N/A |

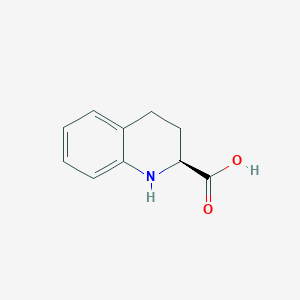

Molecular Structure Diagram

Below is a diagram illustrating the chemical structure of (S)-THQA, with key atomic positions numbered for reference in spectroscopic analysis.

Caption: Structure of this compound.

Synthesis of (S)-THQA

The synthesis of enantiomerically pure THQA derivatives is most commonly achieved through the asymmetric hydrogenation of the corresponding quinoline precursor. This method leverages chiral catalysts to stereoselectively reduce the pyridine ring of quinoline-2-carboxylic acid.

Conceptual Workflow: Asymmetric Hydrogenation

The process begins with the activation of the quinoline substrate, often by a Brønsted acid, which enhances its susceptibility to reduction.[6] A chiral transition metal complex, typically involving iridium or ruthenium with a chiral ligand, then facilitates the stereoselective transfer of hydrogen to the C=N and C=C bonds of the pyridine ring.[7][8]

Caption: General workflow for the synthesis of (S)-THQA via asymmetric hydrogenation.

Exemplary Laboratory Protocol: Iridium-Catalyzed Asymmetric Hydrogenation

This protocol is a representative method based on established procedures for the asymmetric hydrogenation of quinolines.[6][8]

Materials:

-

Quinoline-2-carboxylic acid

-

[Ir(COD)Cl]₂ (COD = 1,5-cyclooctadiene)

-

Chiral diamine ligand (e.g., (S,S)-TsDPEN)

-

Toluene (anhydrous)

-

Methanol (anhydrous)

-

Hydrogen gas (high purity)

-

Brønsted acid co-catalyst (e.g., Piperidine triflate)

Procedure:

-

Catalyst Preparation: In a glovebox, a Schlenk flask is charged with [Ir(COD)Cl]₂ and the chiral diamine ligand in a 1:2.2 molar ratio. Anhydrous toluene is added, and the mixture is stirred at room temperature for 30 minutes to form the active catalyst complex.

-

Reaction Setup: To a high-pressure autoclave, add quinoline-2-carboxylic acid (1.0 eq) and the Brønsted acid co-catalyst (5 mol%).

-

Catalyst Addition: The pre-formed catalyst solution is transferred to the autoclave via cannula. Anhydrous methanol is added to achieve the desired substrate concentration (e.g., 0.1 M).

-

Hydrogenation: The autoclave is sealed, purged several times with H₂ gas, and then pressurized to the target pressure (e.g., 50 atm). The reaction mixture is stirred vigorously at a controlled temperature (e.g., 30-50°C).

-

Monitoring and Work-up: The reaction progress is monitored by HPLC using a chiral column. Upon completion, the autoclave is carefully depressurized.

-

Isolation: The solvent is removed under reduced pressure. The residue is redissolved in a suitable solvent (e.g., ethyl acetate) and washed with a mild aqueous base (e.g., NaHCO₃ solution) to remove the acid co-catalyst. The organic layer is dried over Na₂SO₄, filtered, and concentrated.

-

Purification: The crude product is purified by column chromatography or recrystallization to yield enantiomerically pure (S)-THQA.

Causality: The choice of a chiral diamine ligand is critical; its structure dictates the facial selectivity of hydrogen addition, leading to the preferential formation of the (S)-enantiomer. The Brønsted acid protonates the quinoline nitrogen, increasing the aromatic ring's electrophilicity and accelerating the rate of hydrogenation.[6]

Spectroscopic Analysis

¹H NMR Spectroscopy (Expected Signals)

-

Aromatic Protons (δ 6.5-7.2 ppm): The four protons on the benzene ring (H5, H6, H7, H8) will appear as a complex set of multiplets in this region.

-

NH Proton (δ ~3.8-4.5 ppm): A broad singlet corresponding to the secondary amine proton. Its chemical shift can vary with solvent and concentration.

-

C2-H Proton (δ ~4.0-4.3 ppm): A doublet of doublets (dd) for the methine proton at the chiral center, coupled to the two diastereotopic protons at C3.

-

C4-H₂ Protons (δ ~2.7-3.0 ppm): A multiplet corresponding to the two protons adjacent to the aromatic ring.

-

C3-H₂ Protons (δ ~1.9-2.3 ppm): A complex multiplet for the two diastereotopic protons at the C3 position.

-

COOH Proton (δ >10 ppm): A very broad singlet, often not observed depending on the solvent (e.g., exchange with D₂O).

¹³C NMR Spectroscopy (Expected Signals)

-

Carboxyl Carbon (C=O): δ ~175-180 ppm

-

Aromatic Carbons: δ ~115-145 ppm (6 signals, with C4a and C8a being quaternary and potentially weaker)

-

C2 Carbon: δ ~55-60 ppm

-

C4 Carbon: δ ~40-45 ppm

-

C3 Carbon: δ ~25-30 ppm

Infrared (IR) Spectroscopy

Key expected absorption bands include:

-

O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹

-

N-H Stretch (Secondary Amine): A moderate, sharp band around 3300-3400 cm⁻¹

-

C-H Stretch (Aromatic): Sharp peaks just above 3000 cm⁻¹

-

C-H Stretch (Aliphatic): Sharp peaks just below 3000 cm⁻¹

-

C=O Stretch (Carboxylic Acid): A strong, sharp band around 1700-1725 cm⁻¹[11]

-

C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region

Reactivity and Synthetic Utility

(S)-THQA possesses two primary reactive sites: the secondary amine at the N1 position and the carboxylic acid at the C2 position. This dual functionality allows it to serve as a versatile scaffold in synthetic chemistry.

Key Reactions

-

N-Functionalization: The secondary amine is nucleophilic and can readily undergo reactions such as N-alkylation, N-acylation (amide formation), and N-arylation to introduce diverse substituents.

-

Carboxylic Acid Derivatization: The carboxyl group can be converted into esters, amides (peptide coupling), acid chlorides, or reduced to a primary alcohol, providing numerous avenues for molecular elaboration.

Caption: Reactivity map of (S)-THQA at its primary functional groups.

This orthogonal reactivity is a cornerstone of its utility. For example, the amine can be protected (e.g., as a Boc or Cbz carbamate), allowing for selective manipulation of the carboxylic acid, followed by deprotection and subsequent functionalization of the amine.

Applications in Drug Discovery and Development

The rigid bicyclic structure of (S)-THQA makes it an excellent surrogate for amino acids like phenylalanine or proline in peptidomimetics. This conformational constraint can lock a peptide backbone into a specific bioactive conformation, enhancing binding affinity and selectivity for biological targets such as enzymes and receptors.

-

Enzyme Inhibitors: The related (S)-tetrahydroisoquinoline-3-carboxylic acid is a crucial component of ACE inhibitors like Quinapril.[12] Similarly, (S)-THQA serves as a valuable scaffold for designing inhibitors for proteases, kinases, and other enzymes.

-

CNS Agents: The tetrahydroquinoline core is a privileged structure for targeting the central nervous system.[2] Derivatives of (S)-THQA can be explored for activity against neurodegenerative diseases and psychiatric conditions.[3]

-

Chiral Ligands: The molecule itself can serve as a chiral ligand in asymmetric catalysis, coordinating to a metal center through its nitrogen and carboxylate oxygen atoms.

Safety and Handling

The racemic mixture of 1,2,3,4-Tetrahydroquinoline-2-carboxylic acid is classified as acutely toxic if swallowed (GHS06, Danger, H301).[4] Standard laboratory safety precautions should be employed when handling this compound, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated fume hood. All sales are final for this product for early discovery researchers, and the buyer is responsible for confirming its identity and purity.[4]

References

- Zhuravleva, Y. A., Zimichev, A. V., Zemtsova, M. N., & Klimochkin, Y. N. (2009). Synthesis of Substituted 1,2,3,4-Tetrahydroquinoline-4-carboxylic Acids. Russian Journal of Organic Chemistry, 45(4), 609–612.

-

University of Puget Sound. (n.d.). A Quick Guide to Proton and C-13 NMR Chemical Shifts. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 69460, 1,2,3,4-Tetrahydroquinoline. Retrieved from [Link]

- Zhou, H., Li, Z., Wang, Z., Wang, Z., & Ding, K. (2008). Asymmetric hydrogenation of quinolines activated by Brønsted acids.

- Červený, L., Votava, V., & Růžička, A. (2006). Coordination Compounds Based on 1,2,3,4-Tetrahydro-isoquinoline-3-carboxylic Acid.

- Katritzky, A. R., Rachwal, S., & Rachwal, B. (1996). Recent Progress in the Synthesis of 1,2,3,4-Tetrahydroquinolines. Tetrahedron, 52(48), 15031-15070.

- Li, C., & Xiao, J. (2005). Asymmetric Hydrogenation of Quinoline Derivatives Catalyzed by Cationic Transition Metal Complexes of Chiral Diamine Ligands: Scope, Mechanism and Catalyst Recycling. Chemistry - An Asian Journal, 1(1-2), 64-73.

- Han, Z., Liu, G., Yang, X., et al. (2021). Enantiodivergent Synthesis of Chiral Tetrahydroquinoline Derivatives via Ir-Catalyzed Asymmetric Hydrogenation: Solvent-Dependent Enantioselective Control and Mechanistic Investigations.

-

SpectraBase. (n.d.). 1,2,3,4-Tetrahydroquinoline. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Isoquinoline, 1,2,3,4-tetrahydro-. In NIST Chemistry WebBook. Retrieved from [Link]

-

Teva api. (n.d.). The Role of Tetrahydroisoquinolines in Modern Drug Discovery. Retrieved from [Link]

-

Gable, K. (n.d.). 13C NMR Chemical Shifts. Oregon State University. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2024, January 17). The Crucial Role of 1,2,3,4-Tetrahydroquinoline in Modern Drug Discovery. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 95489, 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid. Retrieved from [Link]

Sources

- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 2. 1,2,3,4-TETRAHYDROISOQUINOLINE(91-21-4) IR Spectrum [chemicalbook.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 1,2,3,4-Tetrahydroquinoline-2-carboxylic acid | Sigma-Aldrich [sigmaaldrich.com]

- 5. (S)-(-)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 6. compoundchem.com [compoundchem.com]

- 7. Quinoline, 1,2,3,4-tetrahydro- [webbook.nist.gov]

- 8. dev.spectrabase.com [dev.spectrabase.com]

- 9. 1,2,3,4-Tetrahydroquinoline | C9H11N | CID 69460 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 1,2,3,4-Tetrahydroquinoline(635-46-1) 1H NMR spectrum [chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. scbt.com [scbt.com]

Physicochemical characteristics of (S)-THQ-2-CA

An In-Depth Technical Guide to the Physicochemical Characterization of (S)-1,2,3,4-Tetrahydroisoquinoline-2-Carboxylic Acid ((S)-THQ-2-CA)

Introduction

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds, including myorelaxants, antidepressants, and antihypertensive agents.[1] The introduction of a carboxylic acid moiety at the 2-position, along with a defined stereocenter, creates a molecule—(S)-THQ-2-CA—with significant potential for novel therapeutic applications. Its physicochemical properties are paramount as they directly influence its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, as well as its suitability for formulation.

This guide provides a comprehensive framework for the full physicochemical characterization of (S)-THQ-2-CA. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific rationale behind the experimental choices. While specific data for this novel compound is not publicly available, this document outlines the essential methodologies and validation systems required to generate a robust and reliable data package, treating (S)-THQ-2-CA as a model compound for this important chemical class.

Synthesis and Structural Elucidation

The journey of characterization begins with the unambiguous confirmation of the molecule's identity and purity. The synthesis of THIQ derivatives can be achieved through various established routes, often involving multi-step sequences.[2][3] A common strategy involves the protection of the secondary amine of a precursor, followed by carboxylation and subsequent deprotection, or direct carboxylation under specific conditions.

1.1. General Synthetic Approach

A plausible synthetic route could involve the reaction of (S)-1,2,3,4-tetrahydroisoquinoline with a suitable carboxylating agent. The choice of reagents and reaction conditions is critical to maintain the stereochemical integrity of the chiral center.

1.2. Structural Verification

Post-synthesis, a panel of spectroscopic techniques is employed to confirm the chemical structure.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to map the proton and carbon skeleton of the molecule, confirming the connectivity of atoms.[4]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, confirming the elemental composition.[5]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify key functional groups, such as the carboxylic acid O-H and C=O stretches.[6]

The following diagram illustrates a typical workflow for the synthesis and structural confirmation of a novel chemical entity like (S)-THQ-2-CA.

Caption: Workflow for Synthesis and Structural Confirmation.

Core Physicochemical Properties

Once the identity and purity are confirmed, the fundamental physicochemical properties that govern the compound's behavior are determined.

2.1. Physical State and Melting Point

The melting point is a crucial indicator of purity and is determined using a standard melting point apparatus. A sharp melting range typically signifies a high degree of purity.

2.2. Solubility

Solubility is a critical parameter for drug delivery and formulation. It should be assessed in a range of relevant media.

Experimental Protocol: Equilibrium Solubility Determination

-

Preparation: Add an excess amount of (S)-THQ-2-CA to vials containing various solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, 0.1 N HCl, and organic solvents like ethanol and DMSO).

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

-

Sampling & Analysis: Centrifuge the samples to pellet the undissolved solid. Carefully remove an aliquot of the supernatant, dilute it appropriately, and quantify the concentration using a validated HPLC-UV method.

Data Presentation: Hypothetical Solubility Data

| Solvent/Medium | Temperature (°C) | Solubility (mg/mL) |

| Purified Water | 25 | 0.5 |

| PBS (pH 7.4) | 37 | 2.1 |

| 0.1 N HCl (pH 1.2) | 37 | 15.8 |

| Ethanol | 25 | > 50 |

| DMSO | 25 | > 100 |

2.3. Lipophilicity (LogP/LogD)

The partition coefficient (LogP) and distribution coefficient (LogD) are measures of a compound's lipophilicity, which influences its ability to cross biological membranes. For an ionizable molecule like a carboxylic acid, LogD at a physiological pH (e.g., 7.4) is more relevant than LogP.

Experimental Protocol: Shake-Flask Method for LogD₇.₄

-

Preparation: Prepare a solution of (S)-THQ-2-CA of known concentration in PBS (pH 7.4).

-

Partitioning: Mix equal volumes of this aqueous solution and n-octanol in a separatory funnel.

-

Equilibration: Shake the funnel vigorously for a set period and then allow the two phases to separate completely.

-

Analysis: Determine the concentration of the compound in both the aqueous and n-octanol phases using a validated analytical method.

-

Calculation: Calculate LogD₇.₄ as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Ionization Constant (pKa)

The pKa is the pH at which a molecule is 50% ionized and 50% non-ionized. For a carboxylic acid, it dictates the charge state of the molecule at different physiological pH values, profoundly affecting solubility and permeability.

Experimental Protocol: Potentiometric Titration

-

Solution Preparation: Dissolve an accurately weighed amount of (S)-THQ-2-CA in a co-solvent system (e.g., water/methanol) if aqueous solubility is low.

-

Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 N NaOH) while monitoring the pH with a calibrated pH meter.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point of the titration curve.

Stability Assessment

Evaluating the stability of a new chemical entity is mandated by regulatory bodies like the International Council for Harmonisation (ICH).[7][8][9] These studies are designed to understand how the quality of the substance varies over time under the influence of temperature, humidity, and light.

4.1. Solid-State Stability

This assesses the stability of the bulk drug substance under various environmental conditions.

Experimental Protocol: ICH-Compliant Solid-State Stability Study

-

Sample Preparation: Place accurately weighed samples of (S)-THQ-2-CA in appropriate containers.

-

Storage Conditions: Store the samples under long-term (e.g., 25°C/60% RH) and accelerated (e.g., 40°C/75% RH) conditions.[10] Include a photostability study as per ICH Q1B guidelines.[8]

-

Time Points: Pull samples at predetermined intervals (e.g., 0, 3, 6, 9, 12 months for long-term; 0, 1, 3, 6 months for accelerated).[10]

-

Analysis: At each time point, analyze the samples for:

-

Appearance: Visual inspection for any changes in color or physical form.

-

Assay: Quantification of the amount of (S)-THQ-2-CA remaining.

-

Degradation Products: Use a stability-indicating HPLC method to detect and quantify any impurities.

-

4.2. Solution-State Stability

This evaluates the stability of the compound in solution, which is critical for developing liquid formulations and for understanding its behavior in biological fluids.

Experimental Protocol: pH-Rate Profile

-

Buffer Preparation: Prepare a series of buffers across a wide pH range (e.g., pH 2, 4, 7.4, 9).

-

Incubation: Prepare solutions of (S)-THQ-2-CA in each buffer at a known concentration and incubate them at a constant temperature.

-

Analysis: At various time points, analyze the solutions by HPLC to determine the remaining concentration of the parent compound.

-

Kinetics: Plot the natural logarithm of the concentration versus time to determine the degradation rate constant (k) at each pH. A plot of log(k) versus pH provides the pH-rate profile.

The diagram below illustrates the decision-making process for stability testing based on ICH guidelines.

Caption: ICH-Guided Stability Testing Workflow.

Conclusion

The physicochemical characterization of a novel compound like (S)-THQ-2-CA is a systematic and multi-faceted process that forms the bedrock of its pharmaceutical development. By employing the rigorous methodologies for structural elucidation, solubility, lipophilicity, ionization, and stability outlined in this guide, researchers can build a comprehensive data package. This not only fulfills regulatory requirements but also provides critical insights that guide formulation development, predict in vivo behavior, and ultimately accelerate the journey from a promising molecule to a potential therapeutic agent.

References

-

ICH. (n.d.). ICH Guidelines for Drug Stability Testing. Scribd. Retrieved from [Link]

-

Slideshare. (n.d.). Ich guidelines for stability studies 1. Retrieved from [Link]

-

European Medicines Agency. (2003, August 1). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. Retrieved from [Link]

-

European Medicines Agency. (n.d.). ICH Q1 guideline on stability testing of drug substances and drug products. Retrieved from [Link]

-

World Health Organization. (n.d.). Annex 10 - ICH. Retrieved from [Link]

-

PubMed. (n.d.). A new rapid method for the analysis of catecholic tetrahydroisoquinolines from biological samples by gas chromatography/mass spectrometry. Retrieved from [Link]

-

ACS Publications. (2026, January 13). Synthesis and Biological Evaluation of Tetrahydroisoquinoline Derivatives as Trypanocidal Agents. Retrieved from [Link]

-

ResearchGate. (2024, October). Analysis of tetrahydroisoquinolines formed after simultaneous consumption of ethanol and amphetamine or its derivatives by LC–MS/MS in human blood, brain, and liver tissue. Retrieved from [Link]

-

ResearchGate. (n.d.). (a) Physicochemical and pharmacological characteristics of carboxylic acids and 3-oxetanol bioisosteres (C⋯O = distance from carbonyl carbon to oxygen...). Retrieved from [Link]

-

Michigan Technological University. (2015, February 12). Stereochemical Determination of , , and Chiral Carboxylic Acids. Retrieved from [Link]

-

PubChem. (n.d.). (-)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid. Retrieved from [Link]

-

Technology Networks. (2021, February 10). A Simplified Method for Synthesizing Drug Compounds. Retrieved from [Link]

-

Taylor & Francis Online. (2014, June 18). Synthesis and Physicochemical Characterization of Chiral Pyrrolidinium-Based Surfactants. Retrieved from [Link]

-

ResearchGate. (n.d.). Examples of biologically active 1,2,3,4-tetrahydroisoquinoline carboxylic acids and their derivatives. Retrieved from [Link]

-

ChemBK. (2024, April 9). 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid. Retrieved from [Link]

-

PubChem. (n.d.). 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid. Retrieved from [Link]

-

PubMed Central. (n.d.). Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). Retrieved from [Link]

-

Semantic Scholar. (n.d.). Chiral Carboxylic Acids as Organic Catalysts for Asymmetric Reactions. Retrieved from [Link]

-

ACS Publications. (2023, July 10). Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Catalytic asymmetric synthesis of α-stereogenic carboxylic acids: recent advances. Retrieved from [Link]

Sources

- 1. technologynetworks.com [technologynetworks.com]

- 2. Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. tandfonline.com [tandfonline.com]

- 7. scribd.com [scribd.com]

- 8. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 9. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 10. database.ich.org [database.ich.org]

Spectroscopic Characterization of (S)-1,2,3,4-Tetrahydroquinoline-2-carboxylic Acid: A Technical Guide

Introduction: The Significance of (S)-1,2,3,4-Tetrahydroquinoline-2-carboxylic Acid

(S)-1,2,3,4-Tetrahydroquinoline-2-carboxylic acid belongs to the class of tetrahydroquinolines, a recurring structural motif in a multitude of synthetic pharmaceuticals.[1] The rigid, chiral scaffold of this molecule makes it a valuable building block in medicinal chemistry for the development of novel therapeutic agents. Accurate and thorough spectroscopic characterization is paramount for confirming its chemical identity, purity, and stereochemistry, which are critical parameters in any drug discovery and development pipeline.

Chemical Structure and Properties:

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁NO₂ | |

| Molecular Weight | 177.20 g/mol | |

| CAS Number | 46185-24-4 (for the free acid) | |

| CAS Number (HCl salt) | 75493-93-5 | [2] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For (S)-1,2,3,4-Tetrahydroquinoline-2-carboxylic acid, both ¹H and ¹³C NMR are essential for structural confirmation.

¹H NMR Spectroscopy: Expected Chemical Shifts and Coupling Patterns

The ¹H NMR spectrum will provide information on the number of different types of protons, their electronic environment, and their spatial relationships. Based on the structure, we can predict the following proton signals:

-

Aromatic Protons (4H): These protons on the benzene ring are expected to appear in the downfield region, typically between δ 6.5-7.5 ppm . The substitution pattern will lead to a complex splitting pattern, likely multiplets.

-

N-H Proton (1H): The proton attached to the nitrogen atom will likely appear as a broad singlet. Its chemical shift can vary depending on the solvent and concentration but is generally expected in the region of δ 3.5-4.5 ppm .

-

Methine Proton at C2 (1H): The proton at the chiral center (C2), being adjacent to both the nitrogen and the carboxylic acid, will be deshielded and is expected to appear as a multiplet (likely a doublet of doublets) around δ 3.8-4.2 ppm .

-

Methylene Protons at C3 (2H): These two protons are diastereotopic and will likely show distinct chemical shifts and a complex coupling pattern (multiplets) in the range of δ 1.9-2.5 ppm .

-

Methylene Protons at C4 (2H): These protons, adjacent to the aromatic ring, are expected to appear as a multiplet around δ 2.7-3.0 ppm .

-

Carboxylic Acid Proton (1H): The acidic proton of the carboxyl group is highly deshielded and will appear as a very broad singlet far downfield, typically δ 10-13 ppm .

¹³C NMR Spectroscopy: Predicted Chemical Shifts

The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule.

-

Carboxyl Carbon (C=O): This carbon is highly deshielded and will appear in the range of δ 170-180 ppm .

-

Aromatic Carbons (6C): The six carbons of the benzene ring will have signals in the aromatic region of δ 115-150 ppm . The carbons directly attached to the nitrogen and the C4 of the heterocyclic ring will be at the lower field end of this range.

-

Methine Carbon (C2): The chiral carbon at position 2 is expected to have a chemical shift in the range of δ 50-60 ppm .

-

Methylene Carbon (C4): The carbon at position 4, adjacent to the aromatic ring, will likely appear around δ 25-35 ppm .

-

Methylene Carbon (C3): The carbon at position 3 is expected to have a chemical shift in the range of δ 20-30 ppm .

Experimental Protocol for NMR Data Acquisition

Sample Preparation:

-

Weigh approximately 5-10 mg of (S)-1,2,3,4-Tetrahydroquinoline-2-carboxylic acid.

-

Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, MeOD-d₄, or D₂O). Given the amino acid nature of the compound, DMSO-d₆ is often a good starting choice as it can solubilize both the protonated and free base forms and allows for the observation of the NH and OH protons.

-

Transfer the solution to a 5 mm NMR tube.

Instrument Parameters (for a 400 MHz Spectrometer):

-

¹H NMR:

-

Pulse Program: Standard single-pulse experiment (zg30).

-

Spectral Width: 16 ppm.

-

Number of Scans: 16-64 (depending on sample concentration).

-

Relaxation Delay: 1-2 seconds.

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled experiment (zgpg30).

-

Spectral Width: 240 ppm.

-

Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).

-

Relaxation Delay: 2 seconds.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural information based on its fragmentation pattern.

Expected Molecular Ion and Fragmentation Pattern

The molecular weight of (S)-1,2,3,4-Tetrahydroquinoline-2-carboxylic acid is 177.20 g/mol . In a mass spectrum, one would expect to observe the molecular ion peak ([M]⁺) or, more commonly with soft ionization techniques, the protonated molecule ([M+H]⁺) at m/z 178.

Key fragmentation pathways could include:

-

Loss of the carboxylic acid group: A prominent fragment would likely be observed at m/z 132, corresponding to the loss of the COOH radical ([M-COOH]⁺).

-

Decarboxylation: Loss of CO₂ to give a fragment at m/z 133.

-

Ring cleavage: Fragmentation of the tetrahydroquinoline ring system can lead to various smaller charged species.

Experimental Protocol for Mass Spectrometry Data Acquisition

Ionization Method:

-

Electrospray Ionization (ESI): This is a soft ionization technique well-suited for polar molecules like amino acids. It typically produces the protonated molecule [M+H]⁺ with minimal fragmentation.

-

Matrix-Assisted Laser Desorption/Ionization (MALDI): Another soft ionization technique that can be used, particularly for less soluble compounds.

Experimental Steps (ESI-MS):

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.

-

Infuse the sample solution into the ESI source of the mass spectrometer at a flow rate of 5-10 µL/min.

-

Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Expected Characteristic Absorption Bands

The IR spectrum of (S)-1,2,3,4-Tetrahydroquinoline-2-carboxylic acid is expected to show the following characteristic absorption bands:

-

O-H Stretch (Carboxylic Acid): A very broad and strong absorption band in the region of 2500-3300 cm⁻¹ . This broadness is due to hydrogen bonding.[3]

-

N-H Stretch: A moderate absorption band around 3300-3500 cm⁻¹ .

-

C-H Stretch (Aromatic): Absorptions typically appear above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Absorptions typically appear below 3000 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band in the region of 1700-1725 cm⁻¹ .[3]

-

C=C Stretch (Aromatic): Several weaker absorptions in the 1450-1600 cm⁻¹ region.

-

C-O Stretch (Carboxylic Acid): A moderate absorption in the 1210-1320 cm⁻¹ region.

-

N-H Bend: An absorption in the 1550-1650 cm⁻¹ region.

Experimental Protocol for IR Data Acquisition

Sample Preparation:

-

KBr Pellet Method:

-

Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Attenuated Total Reflectance (ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or clean ATR crystal).

-

Place the sample in the instrument and acquire the sample spectrum.

-

The final spectrum is reported in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Visualizations

Molecular Structure

Caption: 2D representation of 1,2,3,4-Tetrahydroquinoline-2-carboxylic acid.

Spectroscopic Analysis Workflow

Caption: General workflow for spectroscopic analysis.

Interrelation of Spectroscopic Techniques

Caption: Complementary information from different spectroscopic methods.

Conclusion

The spectroscopic characterization of (S)-1,2,3,4-Tetrahydroquinoline-2-carboxylic acid is a critical step in its application in research and development. While experimental data is not widely disseminated, a thorough understanding of the expected spectroscopic signatures can be derived from its molecular structure and data from analogous compounds. This guide provides the foundational knowledge and experimental framework for researchers to confidently acquire and interpret the necessary spectroscopic data to verify the structure and purity of this important chiral building block.

References

- Zhuravleva, Y. A., Zimichev, A. V., Zemtsova, M. N., & Klimochkin, Y. N. (2009). Synthesis of Substituted 1,2,3,4-Tetrahydroquinoline-4-carboxylic Acids. Russian Journal of Organic Chemistry, 45(4), 609–612.

- Kubáň, J., et al. (2007). Coordination Compounds Based on 1,2,3,4-Tetrahydro-isoquinoline-3-carboxylic Acid. Molecules, 12(5), 1063-1075.

- ChemRxiv. (2023).

-

PubChem. (n.d.). 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid. Retrieved January 22, 2026, from [Link]

- ACS Omega. (2021). Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines.

- PubMed. (2019).

- HETEROCYCLES, Vol. 68, No. 1, 2006. derivatives of 1,2,3,4-tetrahydroisoquinoline- 3-carboxylic acid.

- ResearchGate. (2005). Derivatives of 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid.

-

NIST. (n.d.). Quinoline, 1,2,3,4-tetrahydro-. Retrieved January 22, 2026, from [Link]

- Katritzky, A. R., et al. (2010). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 15(4), 2447-2483.

- Echemi. (2024). IR Spectra for Carboxylic Acid | Detailed Guide.

Sources

An In-Depth Technical Guide to the NMR and Mass Spectrometry of (S)-1,2,3,4-Tetrahydroquinoline-2-carboxylate Calcium ((S)-THQ-2-CA)

Introduction

(S)-1,2,3,4-Tetrahydroquinoline-2-carboxylic acid and its salts are pivotal chiral building blocks in synthetic and medicinal chemistry. Their rigid, conformationally constrained scaffold is a recurring motif in numerous biologically active compounds. As with any chiral molecule intended for pharmaceutical development, unambiguous structural confirmation and purity assessment are paramount. This technical guide provides a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) characteristics of (S)-1,2,3,4-tetrahydroquinoline-2-carboxylate calcium, hereafter referred to as (S)-THQ-2-CA. This document is intended for researchers, scientists, and drug development professionals, offering not just data, but the underlying scientific rationale for the observed and predicted spectral features.

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for the structural characterization of organic molecules in solution. For (S)-THQ-2-CA, both ¹H and ¹³C NMR are essential for confirming the integrity of the tetrahydroquinoline core, the presence of the carboxylate, and the stereochemistry at the C2 position.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum of the organic component of (S)-THQ-2-CA is expected to exhibit distinct signals corresponding to the aromatic and aliphatic protons of the tetrahydroquinoline ring system. The chemical shifts are influenced by the electronic environment of each proton.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of (S)-THQ-2-CA in a suitable deuterated solvent, such as deuterium oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆). D₂O is often preferred for carboxylate salts to ensure solubility and to exchange with the N-H proton, causing its signal to disappear, which can aid in spectral assignment.

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

-

Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is typically sufficient.

-

Temperature: 298 K.

-

Number of Scans: 16-64 scans, depending on the sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

-

Data Processing: Apply a Fourier transform to the acquired free induction decay (FID), followed by phase and baseline correction. Reference the spectrum to the residual solvent peak.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for the Organic Component of (S)-THQ-2-CA

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constants (J, Hz) | Rationale |

| Aromatic Protons (H5, H6, H7, H8) | 6.5 - 7.2 | m | - | These protons on the benzene ring will appear as a complex multiplet in the aromatic region. Their exact shifts are influenced by the electron-donating effect of the aniline nitrogen. |

| C2-H | 3.8 - 4.2 | dd | Jax,ax ≈ 8-10 Hz, Jax,eq ≈ 3-5 Hz | This methine proton is alpha to both the nitrogen and the carboxylate group, leading to a downfield shift. It will appear as a doublet of doublets due to coupling with the two diastereotopic protons at C3. |

| C3-Hax, C3-Heq | 2.0 - 2.5 | m | - | These methylene protons are diastereotopic and will exhibit complex coupling with each other (geminal coupling) and with the C2-H and C4-H protons. |

| C4-Hax, C4-Heq | 2.8 - 3.2 | m | - | These benzylic methylene protons are shifted downfield due to their proximity to the aromatic ring. They will show coupling to the C3 protons. |

| N-H | 4.0 - 5.0 (in non-exchanging solvent) | br s | - | The signal for the secondary amine proton is often broad and its chemical shift is highly dependent on solvent and concentration. In D₂O, this proton will exchange with deuterium and the signal will disappear. |

Note: Chemical shifts are predictions based on data for similar tetrahydroquinoline structures and may vary depending on the solvent and concentration.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides crucial information about the carbon framework of the molecule.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be beneficial for obtaining a good signal-to-noise ratio in a shorter time.

-

Instrument: A high-field NMR spectrometer with a broadband probe.

-

Parameters:

-

Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').

-

Temperature: 298 K.

-

Number of Scans: 1024-4096 scans.

-

Relaxation Delay: 2 seconds.

-

-

Data Processing: Similar to ¹H NMR, apply Fourier transform, phase, and baseline correction.

Table 2: Predicted ¹³C NMR Chemical Shifts for the Organic Component of (S)-THQ-2-CA

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C=O (Carboxylate) | 175 - 185 | The deprotonation of the carboxylic acid to a carboxylate upon forming the calcium salt typically causes a downfield shift of the carboxyl carbon signal compared to the free acid.[1] |

| C4a, C8a (Aromatic Quaternary) | 140 - 150 | These carbons are part of the aromatic ring and are deshielded by the adjacent nitrogen and the fused ring system. |

| C5, C6, C7, C8 (Aromatic CH) | 115 - 130 | These carbons will appear in the typical aromatic region. |

| C2 | 55 - 60 | This methine carbon is shifted downfield due to the adjacent nitrogen and carboxylate group. |

| C4 | 40 - 45 | The benzylic carbon is deshielded by the aromatic ring. |

| C3 | 25 - 30 | This aliphatic methylene carbon is expected to be the most upfield signal in the aliphatic region. |

Mass Spectrometry Analysis

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elucidating the structure of a compound through fragmentation analysis.

Electrospray Ionization (ESI) Mass Spectrometry

ESI is a soft ionization technique well-suited for polar and ionic compounds like (S)-THQ-2-CA.

Experimental Protocol: ESI-MS

-

Sample Preparation: Prepare a dilute solution of (S)-THQ-2-CA (approximately 10-100 µM) in a solvent mixture such as 50:50 acetonitrile:water with 0.1% formic acid. The acid helps in the formation of protonated species.

-

Instrument: A quadrupole, time-of-flight (TOF), or Orbitrap mass spectrometer equipped with an ESI source.

-

Parameters (Positive Ion Mode):

-

Capillary Voltage: 3-4 kV.

-

Nebulizing Gas Flow: Dependent on the instrument.

-

Drying Gas Flow and Temperature: Optimized to ensure efficient desolvation.

-

-

Data Acquisition: Acquire full scan mass spectra over a relevant m/z range (e.g., 50-500).

In positive ion mode ESI-MS, several ionic species may be observed for (S)-THQ-2-CA. The organic component, (S)-1,2,3,4-tetrahydroquinoline-2-carboxylic acid, has a monoisotopic mass of approximately 177.08 Da. Due to the presence of the calcium salt, adduct ions involving calcium are also possible.

Expected Ions in ESI-MS (Positive Mode):

-

[M+H]⁺ at m/z 178.08: Protonated molecule of the free acid.

-

[M+Na]⁺ at m/z 200.07: Sodium adduct, common as a trace impurity.

-

[(M-H) + Ca]⁺ at m/z 216.03: A complex of the deprotonated organic molecule with a calcium ion.[2]

Tandem Mass Spectrometry (MS/MS) and Fragmentation Pathway

Tandem mass spectrometry (MS/MS) of the protonated molecule ([M+H]⁺ at m/z 178.08) can provide valuable structural information. Collision-induced dissociation (CID) would likely lead to characteristic fragment ions.

Experimental Protocol: ESI-MS/MS

-

Instrument Setup: Use an ESI-equipped tandem mass spectrometer (e.g., Q-TOF, triple quadrupole, or ion trap).

-

Precursor Ion Selection: Isolate the [M+H]⁺ ion (m/z 178.08) in the first mass analyzer.

-

Collision-Induced Dissociation (CID): Introduce a collision gas (e.g., argon or nitrogen) into a collision cell to induce fragmentation of the precursor ion. Vary the collision energy to control the extent of fragmentation.

-

Product Ion Scan: Scan the second mass analyzer to detect the resulting fragment ions.

Predicted Fragmentation Pathway:

The most likely fragmentation pathways for the [M+H]⁺ ion of (S)-1,2,3,4-tetrahydroquinoline-2-carboxylic acid involve the loss of small neutral molecules from the carboxylic acid group and fragmentation of the tetrahydroquinoline ring.

-

Loss of H₂O (m/z 160.07): Dehydration from the carboxylic acid group.

-

Loss of CO₂ (m/z 134.09): Decarboxylation is a common fragmentation pathway for carboxylic acids.[3] This would result in a protonated 1,2,3,4-tetrahydroquinoline ion.

-

Loss of HCOOH (m/z 132.08): Loss of formic acid.

Further fragmentation of the resulting m/z 132 ion could occur through retro-Diels-Alder (rDA) reaction of the heterocyclic ring, a characteristic fragmentation for such systems.

Integrated Analytical Workflow

A robust analytical strategy for the characterization of (S)-THQ-2-CA involves a multi-technique approach to ensure comprehensive structural verification and purity assessment.

Conclusion

The structural characterization of (S)-THQ-2-CA can be confidently achieved through the synergistic application of NMR spectroscopy and mass spectrometry. This guide provides the expected spectral data and logical workflows based on fundamental principles and data from analogous structures. The predicted ¹H and ¹³C NMR spectra will confirm the core structure and functional groups, while ESI-MS and MS/MS will verify the molecular weight and provide fragmentation patterns consistent with the proposed structure. This comprehensive analytical approach ensures the identity, purity, and quality of this important chiral building block for research and drug development.

References

-

Hagen, R., & Roberts, J. D. (1969). Nuclear magnetic resonance spectroscopy. Carbon-13 spectra of aliphatic carboxylic acids and carboxylate anions. Journal of the American Chemical Society, 91(17), 4504–4506. [Link]

-

Sudhir, P. R., Wu, H. F., & Zhou, Z. C. (2005). An application of electrospray ionization tandem mass spectrometry to probe the interaction of Ca2+/Mg2+/Zn2+ and Cl- with gramicidin A. Rapid communications in mass spectrometry : RCM, 19(11), 1517–1521. [Link]

-

Thorn, C. A., & Cox, L. G. (1998). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Organic Geochemistry, 29(4), 921-935. [Link]

-

Chemistry LibreTexts. (2023, November 23). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

-

NIST. (n.d.). Quinoline, 1,2,3,4-tetrahydro-. In NIST Chemistry WebBook. Retrieved from [Link]

Sources

The Diverse Biological Landscape of Tetrahydroquinoline Derivatives: Mechanisms, Applications, and Evaluation

An In-Depth Technical Guide

Executive Summary

The 1,2,3,4-tetrahydroquinoline (THQ) core is a quintessential privileged scaffold in medicinal chemistry, serving as the foundational architecture for a multitude of natural products and synthetic molecules with a remarkable breadth of biological activities.[1][2][3] This guide provides a comprehensive exploration of the significant pharmacological properties of THQ derivatives, targeting an audience of researchers, scientists, and drug development professionals. We will delve into the primary therapeutic areas where these compounds show promise, elucidate their underlying mechanisms of action, present quantitative data for comparative analysis, and provide detailed, field-proven experimental protocols for their biological evaluation. The narrative is designed to bridge fundamental chemistry with practical application, explaining the causality behind experimental design and validating claims with authoritative sources.

The Tetrahydroquinoline Scaffold: A Privileged Structure in Drug Discovery

Tetrahydroquinolines are nitrogen-containing heterocyclic compounds that have attracted immense scientific interest due to their versatile pharmacological profiles.[2] This structural motif is prevalent in numerous biologically active natural products and has become a cornerstone for the development of synthetic derivatives targeting a wide array of diseases.[3][4] The therapeutic potential of THQs spans oncology, neuroprotection, infectious diseases, and inflammatory conditions, making them highly attractive candidates for novel drug development.[1][2]

Key Therapeutic Applications and Mechanisms of Action

The biological activity of THQ derivatives is diverse. Their efficacy stems from the ability to interact with various biological targets, leading to the modulation of critical cellular pathways.

Anticancer Activity

THQ derivatives have emerged as a formidable class of anticancer agents, demonstrating cytotoxicity across a range of human cancer cell lines.[1][5][6] Their mechanisms are often multifaceted, involving the induction of programmed cell death (apoptosis), arrest of the cell cycle, and the inhibition of key signaling pathways that are crucial for cancer cell proliferation and survival.[5][7]

Mechanism: Inhibition of the PI3K/AKT/mTOR Signaling Pathway

A prominent mechanism of action for several potent anticancer THQs is the modulation of the PI3K/AKT/mTOR signaling pathway.[1] This pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[8] Specific THQ compounds have been shown to inhibit key kinases within this cascade, leading to the suppression of tumor growth.[1][8] For instance, 6-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroquinoline Hydrochloride is a key precursor in the synthesis of GSK2126458, a potent inhibitor of PI3K and mTOR.[8]

Quantitative Anticancer Activity Data

The in vitro anticancer activity of THQ derivatives is commonly quantified by their IC50 values (the concentration required to inhibit 50% of cell growth).

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 4a | A549 (Lung) | > 50 | [7] |

| 4a | HCT-116 (Colon) | 12.18 ± 1.61 | [7] |

| 10e | A549 (Lung) | 0.033 ± 0.003 | [9] |

| 10h | MCF-7 (Breast) | 0.087 ± 0.007 | [9] |

| Compound 2 | MDA-MB-231 (Breast) | 25 | [10] |

| 5a | HepG-2 (Liver) | 2.86 µg/mL | |

| 5b | MCF-7 (Breast) | 13.14 µg/mL |

Note: Direct comparison of values should be done with caution due to variations in experimental conditions across different studies.

Neuroprotective Activity

Certain THQ derivatives have demonstrated significant potential in the context of neurodegenerative diseases like Alzheimer's and Parkinson's disease.[11][12] Their mechanisms often involve potent antioxidant properties and the modulation of neuronal signaling pathways.[1][13] For example, some derivatives can protect neurons from glutamate-induced excitotoxicity, a key mechanism in neuronal injury.[12] Others have been shown to alleviate oxidative stress and neuroinflammation in experimental models of Parkinson's disease.[13]

Antimicrobial Activity

The THQ scaffold is present in compounds with broad-spectrum antimicrobial activity.[11][14] Derivatives have shown efficacy against various pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi.[15][16] The mechanism can involve the inhibition of essential bacterial enzymes, such as DNA gyrase and topoisomerases, which are distinct from the targets of many existing antibiotics.[14]

Antioxidant Activity

Many THQ derivatives exhibit strong antioxidant activity, which is a key component of their neuroprotective and anti-inflammatory effects.[2][11] They can scavenge free radicals through mechanisms such as single electron transfer (SET).[11] In ABTS assays, some novel THQ compounds have shown exceptional antioxidant capacity, with EC50 values significantly outperforming the ascorbic acid control.[11] This radical-scavenging ability helps mitigate oxidative stress, a pathological factor in numerous diseases.[13]

Experimental Design: From Synthesis to Biological Validation

The evaluation of novel THQ derivatives follows a logical, multi-step workflow. This process is designed to systematically characterize the compound's activity, potency, and mechanism of action.

Key Experimental Protocols

The following protocols represent self-validating systems for assessing the biological activity of newly synthesized THQ derivatives. The causality behind these choices is to first establish a general effect (e.g., cytotoxicity) before investing resources in more complex mechanistic studies.

Protocol 4.1: In Vitro Cytotoxicity Assessment (MTT Assay)

Principle: This colorimetric assay measures the metabolic activity of cells. The mitochondrial dehydrogenase enzymes in viable cells cleave the tetrazolium ring of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), yielding purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells. This protocol is foundational for determining a compound's general toxicity to cancer cells.[7][9]

Methodology:

-

Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the THQ derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 4.2: Antioxidant Capacity Assessment (ABTS Assay)

Principle: This assay measures a compound's ability to scavenge the stable radical cation ABTS•+ (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)). The reduction of the blue-green ABTS•+ radical by an antioxidant to its colorless neutral form is monitored spectrophotometrically. This method is robust and effective for evaluating the single electron transfer (SET) mechanism of antioxidants.[11]

Methodology:

-

ABTS•+ Radical Generation: Prepare the ABTS•+ stock solution by mixing equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

-

Working Solution Preparation: Dilute the ABTS•+ stock solution with ethanol or PBS to an absorbance of 0.70 (± 0.02) at 734 nm.

-

Assay Procedure: Add 10 µL of the THQ derivative (at various concentrations) to 1 mL of the ABTS•+ working solution.

-

Incubation and Measurement: Vortex the mixture and allow it to stand for 30 minutes at room temperature. Measure the absorbance at 734 nm. Use ascorbic acid as a positive control.[11]

-

Analysis: Calculate the percentage of ABTS•+ scavenging activity for each concentration. Plot the percentage of inhibition against the compound concentration to determine the EC50 value (the concentration required to scavenge 50% of the radicals).

Conclusion and Future Perspectives

Tetrahydroquinoline derivatives represent a highly versatile and privileged scaffold in medicinal chemistry, with demonstrated efficacy across a wide spectrum of biological activities, including anticancer, neuroprotective, and antimicrobial actions.[1][11] The ability of these compounds to modulate key cellular pathways, such as the PI3K/AKT/mTOR cascade, underscores their therapeutic potential.[1][8]

Future research should focus on the structure-based design of next-generation THQ derivatives with enhanced potency and selectivity for specific biological targets. The exploration of hybrid molecules that combine the THQ scaffold with other pharmacophores may lead to compounds with dual mechanisms of action, offering new strategies for combating complex diseases like cancer and neurodegeneration. Further elucidation of their structure-activity relationships will be critical for optimizing their pharmacokinetic and pharmacodynamic profiles, paving the way for their translation into clinical candidates.[17][18]

References

- Synthesis and In-Silico Analysis of Novel Tetrahydroquinolines and Their Antioxidant Activity. (Source: National Center for Biotechnology Information) [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9962383/]

- The Diverse Biological Activities of Tetrahydroquinoline Compounds: A Technical Guide for Researchers. (Source: Benchchem) [URL: https://www.benchchem.com/blog/the-diverse-biological-activities-of-tetrahydroquinoline-compounds-a-technical-guide-for-researchers/]

- Tetrahydroquinoline-containing natural products discovered within the last decade: occurrence and bioactivity. (Source: SpringerLink) [URL: https://link.springer.com/article/10.1007/s00044-023-03113-x]

- Tetrahydroquinoline - Wikipedia. (Source: Wikipedia) [URL: https://en.wikipedia.org/wiki/Tetrahydroquinoline]

- The Expanding Therapeutic Landscape of Tetrahydroquinolines: A Technical Guide to Synthesis and Application. (Source: Benchchem) [URL: https://www.benchchem.

- Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (Source: Royal Society of Chemistry) [URL: https://pubs.rsc.org/en/content/articlelanding/2021/ra/d1ra01480c]

- Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction. (Source: National Center for Biotechnology Information) [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8138407/]

- Recent development of tetrahydro-quinoline/isoquinoline based compounds as anticancer agents. (Source: ResearchGate) [URL: https://www.researchgate.net/publication/353457193_Recent_development_of_tetrahydro-quinolineisoquinoline_based_compounds_as_anticancer_agents]

- Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. (Source: National Center for Biotechnology Information) [URL: https://www.journalofbiomedicalscience.com/articles/10.1186/s12929-022-00877-z]

- A comprehensive review on the progress and challenges of tetrahydroisoquinoline derivatives as a promising therapeutic agent to treat Alzheimer's disease. (Source: SpringerLink) [URL: https://link.springer.com/article/10.1007/s11033-023-08573-w]

- The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents. (Source: Bentham Science) [URL: https://www.eurekaselect.com/article/116499]

- Efficient synthesis and antioxidant activity of novel N-propargyl tetrahydroquinoline derivatives through the cationic Povarov reaction. (Source: National Center for Biotechnology Information) [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6683460/]

- Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. (Source: National Center for Biotechnology Information) [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6222370/]

- In Vitro Efficacy of Tetrahydroquinoline Derivatives: A Comparative Analysis. (Source: Benchchem) [URL: https://www.benchchem.

- The Chemistry Behind Anticancer Drug Synthesis: A Focus on Tetrahydroquinoline Intermediates. (Source: NINGBO INNO PHARMCHEM CO.,LTD.) [URL: https://www.inno-pharmchem.

- Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. (Source: MDPI) [URL: https://www.mdpi.com/2072-6694/17/1/759]

- Synthesis and In Vitro Evaluation of Tetrahydroquinoline Derivatives as Antiproliferative Compounds of Breast Cancer via Targeting the GPER. (Source: PubMed) [URL: https://pubmed.ncbi.nlm.nih.gov/30451119/]

- Biological Activities of Tetrahydroisoquinolines Derivatives. (Source: ResearchGate) [URL: https://www.researchgate.

- SAR studies on tetrahydroisoquinoline derivatives: the role of flexibility and bioisosterism to raise potency and selectivity toward P-glycoprotein. (Source: PubMed) [URL: https://pubmed.ncbi.nlm.nih.gov/25412217/]

- Synthesis and Antioxidant Properties of Novel Polycycles with Tetrahydroquinoline and Chromane Fragments. (Source: ResearchGate) [URL: https://www.researchgate.net/publication/230198083_Synthesis_and_Antioxidant_Properties_of_Novel_Polycycles_with_Tetrahydroquinoline_and_Chromane_Fragments]

- Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (Source: RSC Publishing) [URL: https://pubs.rsc.org/en/content/articlehtml/2021/ra/d1ra01480c]

- Biological Activities of Tetrahydroisoquinolines Derivatives. (Source: OUCI) [URL: https://orgpharmchem.org.ua/en/jopc/article/26/view]

- SAR insights: effect of functional groups on the activity of synthesized THQ derivatives. (Source: ResearchGate) [URL: https://www.researchgate.

- Design, synthesis, and biological evaluation of tetrahydroquinolin derivatives as potent inhibitors of CBP bromodomain. (Source: PubMed) [URL: https://pubmed.ncbi.nlm.nih.gov/32502758/]

- Synthesis and antimicrobial activities of novel tetrahydroquinoline and tetrahydroisoquinoline analogues. (Source: ResearchGate) [URL: https://www.researchgate.net/publication/287015409_Synthesis_and_antimicrobial_activities_of_novel_tetrahydroquinoline_and_tetrahydroisoquinoline_analogues]

- Tetrahydroquinolines as inhibitors of radical chain oxidation of organic compounds: kinetics and mechanism of action. (Source: Semantic Scholar) [URL: https://www.semanticscholar.org/paper/Tetrahydroquinolines-as-inhibitors-of-radical-of-Gerchikov-Safarova/90d453880479a9572455c1109968846be019488a]

- Synthesis and neurotoxicity of tetrahydroisoquinoline derivatives for studying Parkinson's disease. (Source: Semantic Scholar) [URL: https://www.semanticscholar.org/paper/Synthesis-and-neurotoxicity-of-derivatives-for-Kim-Kim/13813350325d97f225016550993556d10c149d5b]

- Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties. (Source: National Center for Biotechnology Information) [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10742182/]

- Tetrahydroquinoline: An Efficient Scaffold As mTOR Inhibitor for the Treatment of Lung Cancer. (Source: Taylor & Francis Online) [URL: https://www.tandfonline.com/doi/full/10.4155/fmc-2021-0268]

- 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Alleviates Oxidative Stress and NF-κB-Mediated Inflammation in Rats with Experimental Parkinson's Disease. (Source: PubMed Central) [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10549023/]

- Theoretical Study of Quinoline Derivatives Involved in Neurodegenerative Diseases. (Source: ResearchGate) [URL: https://www.researchgate.

- Tricyclic Tetrahydroquinoline Antibacterial Agents. (Source: ResearchGate) [URL: https://www.researchgate.net/publication/262704250_Tricyclic_Tetrahydroquinoline_Antibacterial_Agents]

- Neurotoxic Effects of Tetrahydroisoquinolines and Underlying Mechanisms. (Source: National Center for Biotechnology Information) [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3823422/]

- Biosynthesis of Tetrahydroisoquinoline Antibiotics. (Source: PubMed) [URL: https://pubmed.ncbi.nlm.nih.gov/25599298/]

- Design, Synthesis and Biological Evaluation of Novel Tetrahydroisoquinoline Derivatives as Potential Antitumor Candidate. (Source: ResearchGate) [URL: https://www.researchgate.

- Drugs incorporating tetrahydroquinolines. (Source: ResearchGate) [URL: https://www.researchgate.net/figure/Drugs-incorporating-tetrahydroquinolines_fig1_375171714]

- Green synthesis of some tetrahydroquinoline derivatives and evaluation as anticancer agents. (Source: Arabian Journal of Chemistry) [URL: https://www.sciencedirect.com/science/article/pii/S187853522200373X]

- Synthesis and In Vitro Evaluation of Novel 1,2,3,4-Tetrahydroisoquinoline Derivatives as Potent Antiglioma Agents. (Source: ResearchGate) [URL: https://www.researchgate.

- Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: Synthesis, characterization, anticancer activity and antioxidant properties. (Source: ResearchGate) [URL: https://www.researchgate.net/publication/376483561_Novel_tetrahydroisoquinolines_as_DHFR_and_CDK2_inhibitors_Synthesis_characterization_anticancer_activity_and_antioxidant_properties]

- Biological Activities of Tetrahydroisoquinolines Derivatives. (Source: Journal of Organic and Pharmaceutical Chemistry) [URL: https://orgpharmchem.org.ua/en/jopc/article/view/26]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. benthamdirect.com [benthamdirect.com]

- 7. Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis and In Vitro Evaluation of Tetrahydroquinoline Derivatives as Antiproliferative Compounds of Breast Cancer via Targeting the GPER - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. A comprehensive review on the progress and challenges of tetrahydroisoquinoline derivatives as a promising therapeutic agent to treat Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Alleviates Oxidative Stress and NF-κB-Mediated Inflammation in Rats with Experimental Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 18. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) [pubs.rsc.org]

(S)-1,2,3,4-Tetrahydro-quinoline-2-carboxylic Acid: A Privileged Chiral Building Block for Modern Drug Discovery

Prepared by: Gemini, Senior Application Scientist

Abstract

(S)-1,2,3,4-Tetrahydro-quinoline-2-carboxylic acid, hereafter referred to as (S)-THQA, is a conformationally constrained, chiral α-amino acid that has garnered significant attention as a privileged scaffold in medicinal chemistry and drug development. Its rigid bicyclic structure provides a unique three-dimensional framework that is invaluable for designing potent and selective therapeutic agents. This technical guide offers an in-depth exploration of (S)-THQA, covering its fundamental properties, robust synthetic methodologies for obtaining the enantiopure compound, and its application as a key building block in the synthesis of complex, biologically active molecules. We will provide detailed, field-proven protocols for both asymmetric synthesis and chiral resolution, explain the mechanistic rationale behind these methods, and illustrate the strategic incorporation of the (S)-THQA motif into advanced pharmaceutical intermediates. This document is intended for researchers, chemists, and professionals in the field of drug discovery seeking to leverage the unique structural and functional attributes of this versatile chiral synthon.

Introduction: The Significance of Constrained Chiral Scaffolds in Medicinal Chemistry

In the landscape of modern drug discovery, the spatial arrangement of atoms within a molecule is paramount. Chirality, the property of 'handedness', is a fundamental principle that dictates the interaction between a drug and its biological target. The vast majority of biological targets, such as enzymes and receptors, are themselves chiral, leading to often dramatic differences in pharmacological activity between the enantiomers of a drug molecule. Consequently, the ability to synthesize enantiomerically pure compounds is not merely an academic exercise but a regulatory and clinical necessity.[1][2]

Within this context, conformationally constrained chiral building blocks have emerged as powerful tools for medicinal chemists.[3] By incorporating rigid scaffolds into a drug candidate, chemists can reduce the molecule's conformational flexibility. This pre-organization into a bioactive conformation can lead to a significant enhancement in binding affinity and selectivity for the intended target, while also potentially improving metabolic stability and other pharmacokinetic properties.

(S)-THQA is a quintessential example of such a valuable scaffold. As a cyclic amino acid, it is recognized as a privileged structural motif in a wide array of bioactive molecules.[4] Its structure, which fuses a benzene ring to a piperidine ring bearing a carboxylic acid at the chiral α-position, offers a well-defined and predictable orientation of key functional groups, making it an invaluable asset for rational drug design.

Physicochemical and Spectroscopic Properties of (S)-THQA

A thorough understanding of the physical and spectral properties of (S)-THQA is essential for its effective use in synthesis. The following tables summarize key data for this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₀H₁₁NO₂ |

| Molecular Weight | 177.19 g/mol |

| CAS Number | 46185-24-4 (for racemic) |

| Appearance | Typically an off-white to white solid |

| pKa (predicted) | ~2.1 (carboxyl), ~9.5 (amine) |

| LogP (predicted) | 1.3 |

Table 2: Spectroscopic Data for 1,2,3,4-Tetrahydro-quinoline-2-carboxylic Acid

| Spectroscopy | Key Features and Assignments |

| ¹H NMR | Signals corresponding to aromatic protons (δ ~6.5-7.1 ppm), the α-proton (CH-COOH), methylene protons of the saturated ring, and the amine proton (NH).[5] |

| ¹³C NMR | Resonances for the carboxyl carbon (C=O) (~175-180 ppm), aromatic carbons, the α-carbon, and the aliphatic carbons of the tetrahydroquinoline ring.[6] |

| IR Spectroscopy | Characteristic absorptions for O-H stretch (carboxylic acid), N-H stretch (amine), C=O stretch (carboxylic acid), and aromatic C-H and C=C stretches.[6][7] |

| Mass Spectrometry | The molecular ion peak [M]⁺ corresponding to the compound's molecular weight, along with characteristic fragmentation patterns.[7] |

Synthesis of Enantiopure this compound

The provision of enantiomerically pure (S)-THQA is the critical first step in its application as a chiral building block. Two primary strategies are employed: direct asymmetric synthesis and the resolution of a racemic mixture.

3.1 Asymmetric Synthesis via Catalytic Hydrogenation

Direct asymmetric hydrogenation of the corresponding quinoline-2-carboxylic acid is the most elegant and atom-economical approach to (S)-THQA. This method leverages chiral transition metal catalysts to stereoselectively deliver hydrogen to one face of the heterocyclic ring system.

Causality in Method Selection: This approach is favored in industrial settings due to its high efficiency, reduction in the number of synthetic steps, and the avoidance of wasteful resolution processes where at least 50% of the material is the undesired enantiomer. Ruthenium and Iridium-based catalysts with chiral diamine or phosphine ligands have proven particularly effective for the hydrogenation of quinolines with high enantioselectivity.[8]

Mechanism of Asymmetric Hydrogenation: The catalytic cycle typically involves the coordination of the quinoline substrate to the chiral metal center. The hydrogenation is believed to proceed via a stepwise H⁺/H⁻ transfer process.[9][10] The chiral ligand environment creates a sterically and electronically differentiated space around the metal, forcing the substrate to bind in a specific orientation. This orientation dictates which face of the molecule is exposed to hydride transfer from the metal complex, leading to the preferential formation of one enantiomer.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of chiral building blocks for use in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Chiral Building Blocks in Advanced Chemical Synthesis and Drug Development - AiFChem [aifchem.com]

- 4. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 5. Tetrahydroquinoline synthesis [organic-chemistry.org]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Synthesis of novel angiotensin converting enzyme inhibitor quinapril and related compounds. A divergence of structure-activity relationships for non-sulfhydryl and sulfhydryl types - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Tetrahydroquinoline Scaffold: A Privileged Core in Natural Products and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction: The Enduring Significance of the Tetrahydroquinoline Core